tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(22)21-10-12-9-20-11-13(23-8)14(12)19-25-17(4,5)18(6,7)26-19/h9,11H,10H2,1-8H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYFORKURBLEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2CNC(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673918 | |
| Record name | tert-Butyl {[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247726-98-2 | |
| Record name | tert-Butyl {[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate typically involves multiple steps. The final step involves the formation of the carbamate group using tert-butyl chloroformate and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various aryl or vinyl-substituted products.
Scientific Research Applications
Chemistry: This compound is widely used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry .
Biology: In biological research, it can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms .
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting specific enzymes or receptors .
Industry: In industrial applications, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, allows for efficient cross-coupling reactions, making it a valuable tool in organic synthesis . The compound can interact with molecular targets such as enzymes or receptors, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Reaction Performance in Suzuki-Miyaura Coupling
- Target Compound : High reactivity due to electron-donating methoxy group, which activates the boronate for transmetallation. Achieves >90% coupling efficiency with aryl halides .
- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate: Limited use in cross-coupling due to pyrimidine’s electron-deficient core and competing side reactions (e.g., dehalogenation) .
- 5-Methoxy-4-boronate nicotinonitrile: Reduced reactivity attributed to the electron-withdrawing cyano group, requiring harsher conditions (e.g., elevated temperatures) .
Key Research Findings
- Electronic Effects: Methoxy and Boc groups synergistically enhance the target compound’s reactivity in cross-coupling, outperforming analogues with electron-withdrawing groups (e.g., cyano) .
- Steric Influence : Methyl spacer in the Boc-methylamine moiety reduces steric clash during Pd-catalyzed reactions compared to direct Boc attachment (e.g., CAS 1105675-61-3) .
- Thermal Stability : The target compound decomposes at 85–87°C, similar to other Boc-protected boronate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
